

Cross-reactivity of Onzigolide with other Gprotein coupled receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Onzigolide	
Cat. No.:	B15616448	Get Quote

Onzigolide's GPCR Cross-Reactivity: A Comparative Analysis

A comprehensive guide for researchers and drug development professionals on the binding and functional profile of the chimeric dopamine-somatostatin agonist, **Onzigolide**, in comparison to selective dopamine and somatostatin receptor agonists.

Onzigolide (also known as BIM-23A760) is a novel chimeric molecule designed to simultaneously target dopamine and somatostatin G-protein coupled receptors (GPCRs), primarily the dopamine D2 receptor (D2R) and the somatostatin receptor subtype 2 (SSTR2). [1] This dual agonism presents a promising therapeutic strategy for conditions such as neuroendocrine tumors and acromegaly, where both receptor types are often co-expressed. Understanding the cross-reactivity profile of Onzigolide is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of Onzigolide's binding affinity and functional activity at its primary target receptors and key off-targets, benchmarked against the selective D2R agonist Cabergoline and the SSTR2-preferring agonist Octreotide.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of **Onzigolide**, Cabergoline, and Octreotide at their respective target GPCRs. Data has been



compiled from various in vitro studies.

Table 1: Binding Affinity (Ki) at Target GPCRs

Compound	Receptor	Ki (nM)
Onzigolide (BIM-23A760)	Dopamine D2 Receptor (D2R)	Data not available
Somatostatin Receptor 2 (SSTR2)	0.003*	
Somatostatin Receptor 5 (SSTR5)	Data not available	
Cabergoline	Dopamine D2 Receptor (D2R)	0.7[2]
Dopamine D3 Receptor	1.5[2]	_
Serotonin 5-HT2B Receptor	1.2[2]	
Octreotide	Somatostatin Receptor 2 (SSTR2)	High Affinity
Somatostatin Receptor 5 (SSTR5)	High Affinity[3]	

*Note: Reported as IC50 of 3 pmol/l, which is approximately 0.003 nM.[4]

Table 2: Functional Activity (EC50/IC50) at Target GPCRs



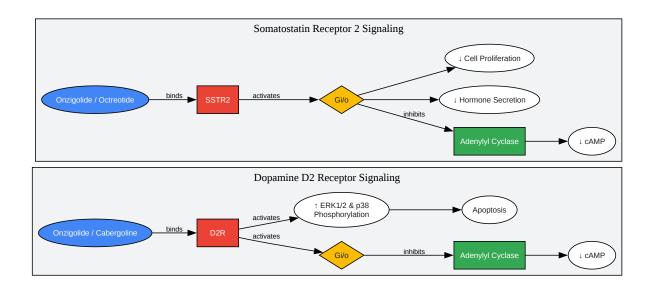
Compound	Assay	Receptor	EC50/IC50 (nM)
Onzigolide (BIM- 23A760)	GH Secretion Inhibition	SSTR2	0.002**
[3H]thymidine Incorporation Inhibition	D2R/SSTR2	0.0012***[1]	
Cabergoline	α-subunit Secretion Inhibition	Dopamine D2 Receptor (D2R)	Effective in 56% of tumors[5]
Octreotide	Cell Proliferation Inhibition (S-phase reduction)	Somatostatin Receptors	Effective in SSTR- expressing cells[6]

^{**}EC50 reported as 2 pmol/l, which is approximately 0.002 nM.[4] ***EC50 reported as 1.2 pM, which is approximately 0.0012 nM.[7]

Signaling Pathways and Experimental Workflows

The activation of D2R and SSTR2 by their respective agonists initiates distinct intracellular signaling cascades. The diagrams below, generated using Graphviz, illustrate these pathways and a general workflow for assessing GPCR cross-reactivity.

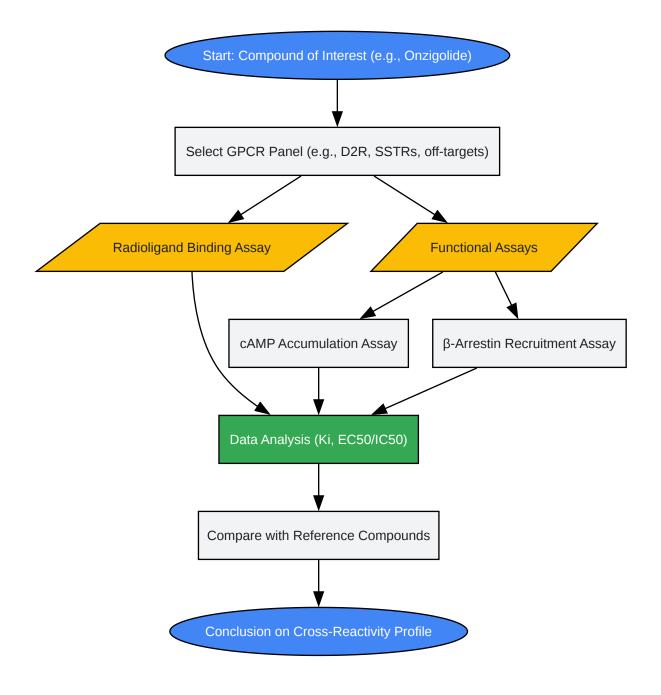




Click to download full resolution via product page

Figure 1: Signaling pathways of D2R and SSTR2.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. Efficacy of a dopamine-somatostatin chimeric molecule, BIM-23A760, in the control of cell growth from primary cultures of human non-functioning pituitary adenomas: a multi-center study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIM-23A760, a chimeric molecule directed towards somatostatin and dopamine receptors, vs universal somatostatin receptors ligands in GH-secreting pituitary adenomas partial responders to octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor expression and function in clinically nonfunctioning pituitary tumors: comparison with the effectiveness of cabergoline treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-reactivity of Onzigolide with other G-protein coupled receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616448#cross-reactivity-of-onzigolide-with-other-g-protein-coupled-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com